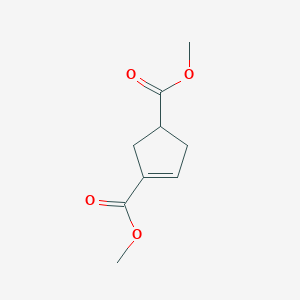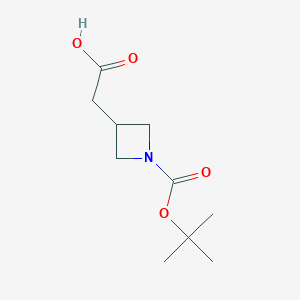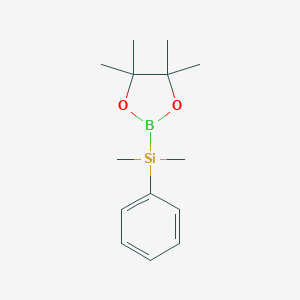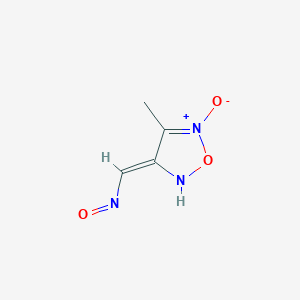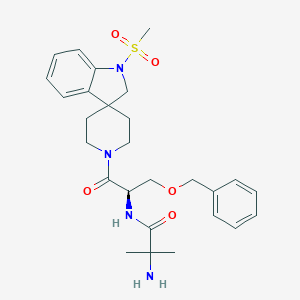
Ibutamoren
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MK-677 has been detailed in various studies, highlighting its complex chemical composition and the steps required to achieve its potent growth hormone-releasing effects. An improved synthesis route utilizing the Fischer indole/reduction strategy was described, optimizing the preparation of key intermediates and achieving a more efficient synthesis process (Qi et al., 2012).
Molecular Structure Analysis
The molecular structure of MK-677 is characterized by a spiroindoline-based core, essential for its activity as a growth hormone secretagogue. The structure's complexity and the specific functional groups contribute to its ability to interact with the ghrelin receptor, mimicking the action of ghrelin and promoting the secretion of growth hormone.
Chemical Reactions and Properties
MK-677 undergoes various chemical reactions in biological systems, leading to the production of metabolites. Studies have identified numerous metabolites resulting from the oxidation of MK-677, including hydroxylated metabolites, and the dissociation of side chains, demonstrating the compound's extensive metabolism in the body (Philip et al., 2022).
Wissenschaftliche Forschungsanwendungen
Stimulation des Wachstumshormons
Ibutamoren ist ein synthetisches, kleinmolekulares GHSR-Agonist (Growth Hormone Secretagogue Receptor), das in vielen Krankheitsbildern als Wachstumshormon-Sekretagog verwendet wird . Es hat sich zu einem wichtigen Schwerpunkt wissenschaftlicher Studien über die Stimulation des Wachstumshormons entwickelt .
Knochenmineraliengehalt und Knochengesundheit
This compound wird wegen seines Potenzials zur Verbesserung des Knochenmineraliengehalts und der allgemeinen Knochengesundheit erforscht . Dies könnte erhebliche Auswirkungen auf Erkrankungen wie Osteoporose haben.
Stoffwechselstörungen
Studien untersuchen den Einsatz von this compound zur Behandlung verschiedener Stoffwechselstörungen . Seine Fähigkeit, das Wachstumshormon zu stimulieren, könnte möglicherweise zur Regulierung des Stoffwechsels und zur Verbesserung von Erkrankungen wie Diabetes beitragen.
Muskelschwäche
This compound wird auf sein Potenzial zur Behandlung von Krankheiten untersucht, die mit Muskelschwäche verbunden sind . Es könnte möglicherweise dazu beitragen, die Muskelmasse und -kraft bei Personen mit diesen Erkrankungen zu erhöhen.
Kachexie im Zusammenhang mit chronischen Krankheiten
Es wird Forschung zu dem Einsatz von this compound zur Behandlung von Kachexie betrieben, einem Zustand, der durch extremen Gewichtsverlust und Muskelschwund gekennzeichnet ist und oft mit chronischen Krankheiten verbunden ist .
Erholung von Trauma oder Operation
This compound wird auf sein Potenzial zur Unterstützung der Erholung von Trauma oder Operation untersucht . Durch die Stimulation des Wachstumshormons könnte es möglicherweise dazu beitragen, den Heilungsprozess zu beschleunigen.
Ghrelin-Rezeptor-Signalgebung
Das Hungerhormon Ghrelin aktiviert den Ghrelin-Rezeptor GHSR, um die Nahrungsaufnahme und die Sekretion des Wachstumshormons zu stimulieren und die Belohnungssignalgebung zu regulieren . This compound wird als synthetischer Agonist von GHSR in der klinischen Evaluation für Erkrankungen im Zusammenhang mit Appetit- und Wachstumshormon-Dysregulation untersucht .
Drogenstoffwechsel
Der Metabolismus von this compound wurde durch Analyse von Humanurinproben untersucht, die über 2 Wochen nach einer einmaligen oralen Verabreichung des Arzneimittels gesammelt wurden
Wirkmechanismus
Target of Action
Ibutamoren, also known as MK-677, primarily targets the ghrelin receptor . Ghrelin, often referred to as the ‘hunger hormone’, is an endogenous hormone known for its role in stimulating appetite and regulating energy balance . The ghrelin receptor is a G-protein-coupled receptor located in the brain, particularly in the pituitary and hypothalamic glands .
Mode of Action
This compound functions by mimicking the action of ghrelin . It binds to the ghrelin receptor in the brain, thereby stimulating the release of growth hormone (GH) from the pituitary gland . This interaction leads to an increase in insulin-like growth factor 1 (IGF-1) levels , a hormone with a similar function and molecular structure to insulin.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GH–IGF-1 axis . By stimulating the release of GH, this compound indirectly leads to an increase in IGF-1 levels . IGF-1 is a crucial factor in cell growth and development, and it plays a significant role in muscle and bone growth .
Pharmacokinetics
This compound is orally active, and it has a relatively long half-life, which allows for once-daily dosing . After administration, IGF-1 levels remain elevated in humans for up to 24 hours . This extended duration of action contributes to the compound’s sustained increases in plasma levels of GH and IGF-1 .
Result of Action
The activation of the GH–IGF-1 axis by this compound leads to several physiological effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . Human studies have shown it to increase both muscle mass and bone mineral density , making it a promising potential therapy for the treatment of frailty in the elderly . Moreover, this compound has been shown to improve sleep quality .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects on muscle mass and strength become more apparent with prolonged use . Additionally, the compound’s effects on sleep architecture may vary between young and older subjects .
Zukünftige Richtungen
MK-677 was designed to be administered to patients suffering from either a growth hormone deficiency or muscle wastage . As a remedy, MK-677 will increase the secretion of growth hormone from the pituitary gland, and as a result of the increased growth hormone levels, IGF-1 levels will increase . It is currently in clinical trials and has successfully passed numerous human trials . Future studies may reveal that doses as high as 50 mg provide additional benefits .
Biochemische Analyse
Biochemical Properties
Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .
Cellular Effects
This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .
Molecular Mechanism
This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .
Temporal Effects in Laboratory Settings
The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .
Dosage Effects in Animal Models
In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .
Metabolic Pathways
This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .
Transport and Distribution
This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .
Eigenschaften
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159634-47-6 | |
| Record name | Ibutamoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutamoren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159634-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUTAMOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?
A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]
Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?
A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



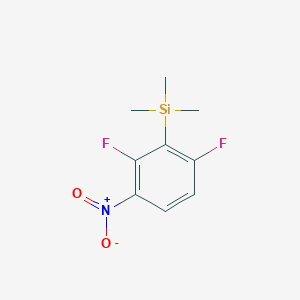
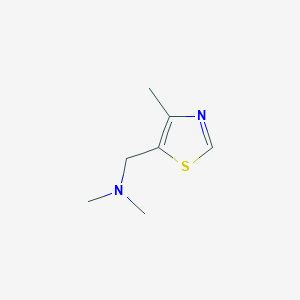
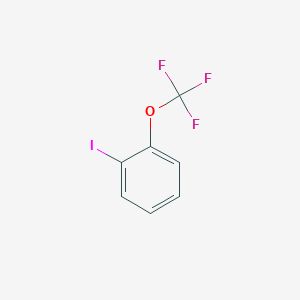
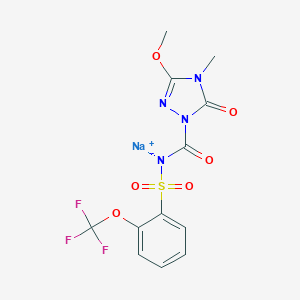
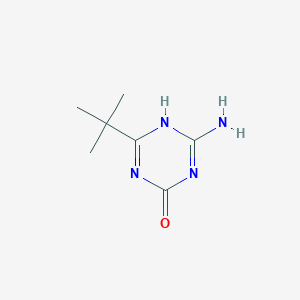
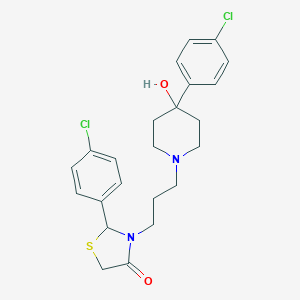

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
